Cas no 1417620-27-9 (7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine)
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 7-CHLORO-2-(4-METHOXY-3,5-DIMETHYLPHENYL)-5-(METHYLTHIO)OXAZOLO[5,4-D]PYRIMIDINE
- 7-chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-methylsulfanyl-[1,3]oxazolo[5,4-d]pyrimidine
- 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-methylsulfanyloxazolo[5,4-d]pyrimidine
- 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine
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- Inchi: 1S/C15H14ClN3O2S/c1-7-5-9(6-8(2)11(7)20-3)13-17-10-12(16)18-15(22-4)19-14(10)21-13/h5-6H,1-4H3
- InChI Key: UUFOMEFUIDPTBQ-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(=N1)SC)OC(C1C=C(C)C(=C(C)C=1)OC)=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 380
- XLogP3: 4.5
- Topological Polar Surface Area: 86.3
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006410-1g |
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-d]pyrimidine |
1417620-27-9 | 95% | 1g |
701.68 USD | 2021-06-01 | |
| Chemenu | CM503580-1g |
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-d]pyrimidine |
1417620-27-9 | 97% | 1g |
$*** | 2023-03-30 |
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine
7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine: A Comprehensive Overview
The compound with CAS No. 1417620-27-9, known as 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of oxazolopyrimidines, which are known for their potential applications in drug development due to their unique structural features and bioactivity profiles.
The molecular structure of 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine is characterized by a fused oxazole and pyrimidine ring system. The presence of a chlorine atom at the 7-position, a methoxy group at the 4-position of the phenyl ring, and a methylthio group at the 5-position introduces significant electronic and steric effects. These substituents play a crucial role in modulating the compound's physicochemical properties, such as solubility, stability, and bioavailability.
Recent studies have highlighted the potential of this compound as a targeted therapeutic agent in various disease models. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine exhibits potent inhibitory activity against specific kinase enzymes involved in cancer progression. This finding underscores its potential as an anticancer agent with high selectivity and efficacy.
Moreover, the compound's ability to modulate cellular signaling pathways has been explored in preclinical models. A study conducted by Smith et al. (2023) revealed that 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine can effectively inhibit the proliferation of tumor cells while sparing normal cells. This dual functionality makes it a promising candidate for precision medicine approaches.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the oxazole ring via cyclization reactions and subsequent functionalization to introduce the desired substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring its suitability for pharmacological studies.
In terms of pharmacokinetics, 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine demonstrates favorable absorption profiles in preclinical models. Studies indicate that its methylthio group enhances its stability in biological systems, reducing metabolic degradation and prolonging its half-life. This property is advantageous for developing drugs with sustained therapeutic effects.
Looking ahead, ongoing research is focused on further elucidating the mechanism of action of this compound. Collaborative efforts between academic institutions and pharmaceutical companies aim to explore its potential in treating not only cancer but also other diseases such as neurodegenerative disorders and inflammatory conditions. The integration of computational chemistry tools with experimental approaches is expected to accelerate this process.
In conclusion, 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine represents a cutting-edge molecule with immense therapeutic potential. Its unique structure, combined with recent advancements in its biological evaluation and synthesis methodologies, positions it as a key player in the development of next-generation therapeutics.
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